3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Description
Properties
IUPAC Name |
3-propan-2-yl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-13(2)18-19-17(25-22-18)12-23-7-9-24(10-8-23)16-6-5-14(20-21-16)15-4-3-11-26-15/h3-6,11,13H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCTYKIVDBRWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The piperazine and thiophene rings are then introduced through subsequent reactions.
Cyclization Reaction: The formation of the oxadiazole ring can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Thiophene Ring Formation: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution on the piperazine ring can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the field of medicinal chemistry due to its unique structural features that allow for interactions with biological targets.
Antimicrobial Activity : Preliminary studies indicate that derivatives of oxadiazole compounds possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods, revealing their potential as antibacterial agents .
Anticancer Properties : Research has suggested that oxadiazole derivatives may inhibit cancer cell proliferation. The introduction of piperazine and thiophene moieties enhances the compound's ability to interact with cellular targets involved in tumor growth .
Biological Assays
Biological assays are critical for evaluating the pharmacological profiles of new compounds.
In vitro Studies : In vitro assays using human cell lines have shown that the compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Molecular Docking Studies : Computational docking studies indicate favorable binding affinities of this compound with various biological targets, including receptors involved in neurodegenerative diseases. These studies help predict the compound's efficacy and guide further experimental validation .
Material Science
The unique properties of this compound extend into material science.
Polymer Synthesis : The incorporation of oxadiazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Such materials are promising for applications in coatings and electronics .
Nanotechnology Applications : The compound's ability to form stable nanoparticles has been investigated for drug delivery systems. These nanoparticles can encapsulate hydrophobic drugs, improving their bioavailability and therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine exhibited significant antibacterial activity against E. coli and S. aureus. The results were obtained through a combination of disc diffusion methods and minimum inhibitory concentration (MIC) assessments.
Case Study 2: Cancer Cell Proliferation Inhibition
Research published in a peer-reviewed journal highlighted the anticancer potential of oxadiazole derivatives. The study indicated that the tested compounds could inhibit the proliferation of breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase.
Mechanism of Action
The mechanism of action of 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different biological activities.
Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Biological Activity
The compound 3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other relevant pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyridazine ring
- Piperazine moiety
- Oxadiazole derivative
- Thiophene group
This combination of functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies on related compounds indicate strong inhibition against various bacterial strains including Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Comparative Antimicrobial Efficacy
| Compound | Target Bacteria | Activity (IC50) |
|---|---|---|
| This compound | M. tuberculosis | TBD |
| Oxadiazole Derivative A | S. aureus | 17 µM |
| Oxadiazole Derivative B | E. coli | 15 µM |
The specific IC50 values for the compound are yet to be determined, but its structural analogs have shown promising results.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various studies. Notably, compounds with similar scaffolds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Oxadiazole Derivative C | HCT116 | 10 µM |
| Oxadiazole Derivative D | MCF-7 | 5 µM |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, molecular docking studies suggest that these compounds may bind effectively to the active sites of enzymes involved in fatty acid synthesis in bacteria and kinases in cancer cells .
Case Studies
- Study on Antitubercular Activity : Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity and found that certain derivatives exhibited strong inhibitory effects against Mycobacterium bovis, suggesting a potential therapeutic application .
- Anticancer Screening : Research conducted by Kilic-Kurt et al. (2020) assessed the anticancer properties of oxadiazole derivatives and reported significant inhibition of cancer cell growth through targeted enzyme inhibition .
Q & A
Q. What are the key structural motifs in this compound, and how do they influence its physicochemical properties?
The compound features a pyridazine core substituted with a piperazine-linked 1,2,4-oxadiazole and a thiophene group. The oxadiazole ring enhances metabolic stability and π-π stacking potential, while the thiophene moiety contributes to electronic delocalization. Piperazine improves solubility via its basic nitrogen. Structural analysis via NMR and X-ray crystallography (if available) is critical to confirm regiochemistry and stereoelectronic effects .
Q. What synthetic routes are commonly employed to prepare this compound?
A multi-step synthesis is typical:
- Step 1: Condensation of thiophene-2-carboxylic acid with hydrazine to form a thiophene-hydrazide intermediate.
- Step 2: Cyclization with propan-2-yl nitrile to generate the 1,2,4-oxadiazole ring.
- Step 3: Piperazine functionalization via nucleophilic substitution or reductive amination. Key reagents: HOBt/TBTU for amide coupling, DMF as solvent, and triethylamine as a base .
Q. How can researchers validate the purity and identity of this compound?
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase.
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+ ~435 Da).
- NMR: ¹H and ¹³C NMR to verify proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm) .
Advanced Research Questions
Q. How do competing reaction pathways impact the yield of the oxadiazole ring formation?
The cyclization step (Step 2) is sensitive to temperature and stoichiometry. Excess nitrile may lead to byproducts like open-chain amides. Kinetic studies using in-situ IR or LC-MS can monitor intermediate stability. Optimizing at 80–100°C in anhydrous DMF improves yields to >75% .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Use orthogonal assays (SPR, thermal shift) and control for compound aggregation using detergents like Triton X-100 .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Docking Studies: AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinase ATP pockets).
- QSAR: Correlate substituent lipophilicity (ClogP) with activity. For example, bulkier groups on the oxadiazole improve target engagement but reduce solubility .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Piperazine ring alkylation may produce racemization under basic conditions. Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., Ru-BINAP complexes) to retain stereochemistry. Monitor enantiomeric excess via chiral HPLC .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
